molecular formula C19H13NO3S B375166 Naphthalen-1-yl quinoline-8-sulfonate

Naphthalen-1-yl quinoline-8-sulfonate

Cat. No.: B375166
M. Wt: 335.4g/mol
InChI Key: NUIZXCOIXVWAEY-UHFFFAOYSA-N
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Description

Naphthalen-1-yl quinoline-8-sulfonate is a sulfonate ester derived from quinoline-8-sulfonic acid and naphthalen-1-ol. The synthesis of 8-(Naphthalen-1-yl)quinoline involves a Suzuki coupling reaction between 8-bromoquinoline and 1-naphthalenylboronic acid, yielding 58% product . Its crystal structure reveals alternating homochiral (R and S) layers, with the naphthalene and quinoline ring systems arranged parallel within each layer .

Properties

Molecular Formula

C19H13NO3S

Molecular Weight

335.4g/mol

IUPAC Name

naphthalen-1-yl quinoline-8-sulfonate

InChI

InChI=1S/C19H13NO3S/c21-24(22,18-12-4-8-15-9-5-13-20-19(15)18)23-17-11-3-7-14-6-1-2-10-16(14)17/h1-13H

InChI Key

NUIZXCOIXVWAEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Naphthalen-1-yl Derivatives

Compound Key Structural Feature Dihedral Angle (°) Packing Efficiency Reference
8-(Naphthalen-1-yl)quinoline Alternating homochiral layers; parallel naphthalene/quinoline rings N/A N/A
(Naphthalen-1-yl)boronic acid (Orthorhombic) Two independent molecules; dihedral angle between naphthalene and BO₂ planes: 39.88–40.15 39.88–40.15 0.688
(Naphthalen-1-yl)boronic acid (Monoclinic) Single molecule; dihedral angle: 40.60 40.60 0.692
8-Quinolinyl triflate Triflate ester group at C8; planar quinoline ring N/A N/A
  • Crystal Packing: The boronic acid derivatives exhibit distinct packing efficiencies depending on their polymorphic form (orthorhombic vs. monoclinic), with the monoclinic form showing slightly higher efficiency due to optimized hydrogen-bonded layers .
  • Dihedral Angles : The dihedral angles between aromatic and functional group planes (e.g., BO₂ in boronic acids) range between 39.88° and 40.60°, indicating similar steric constraints across naphthalen-1-yl derivatives .
Physicochemical Properties

Table 3: Thermal and Solubility Data

Compound Melting Point (°C) Solubility Profile Reference
8-(Naphthalen-1-yl)quinoline Not reported Soluble in 1-propanol; crystallizes as prisms
(Naphthalen-1-yl)boronic acid 173 K (crystal data) Soluble in ethanol, toluene; forms thin plates or needles
Quinoline-8-sulfonic acid Not reported Hygroscopic; forms sulfate salts (e.g., quinolin-8-yl hydrogen sulfate)
  • Thermal Stability: Boronic acid derivatives exhibit stability up to 173 K during crystallographic studies, while sulfonate esters like 8-quinolinyl triflate are typically stable at room temperature .
  • Solubility: The sulfonate group in Naphthalen-1-yl quinoline-8-sulfonate likely increases polarity compared to the parent quinoline, though direct data are lacking.

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